molecular formula C13H16N4O3 B2982677 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-34-3

1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2982677
CAS No.: 899997-34-3
M. Wt: 276.296
InChI Key: MXUDFMUDMDJJNH-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound belonging to the class of purine derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from purine derivatives. One common synthetic route includes the reaction of 1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione with various reagents under controlled conditions to introduce the oxazolo[2,3-f]purine moiety[_{{{CITATION{{{_2{Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo 4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo 4 ...[{{{CITATION{{{_1{this compound](https://www.evitachem.com/product/evt-3119751).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activities, including potential anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is structurally similar to other purine derivatives, such as 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. its unique structural features and potential biological activities set it apart from these compounds. Other similar compounds include various oxazolo[2,3-f]purine derivatives, which may have different substituents and biological properties.

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Properties

IUPAC Name

4,7,8-trimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDFMUDMDJJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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